An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight and exact mass of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended to serve as a technical resource, offering detailed information on its chemical properties and analytical characterization.
Section 1: Core Physicochemical Properties
1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a substituted imidazole derivative. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and pharmaceutical applications. The structural and molecular details are fundamental for its identification, characterization, and application in research.
| Property | Value | Source(s) |
| Molecular Formula | C7H11ClN2 · HCl | [1][2] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| CAS Number | 1158269-27-2 | [1][2] |
| Monoisotopic Mass (Free Base) | 158.06108 Da | [3] |
| Exact Mass (Hydrochloride Salt) | 194.03503 Da | Calculated |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
Expert Insight: The distinction between molecular weight and exact mass is critical in modern analytical chemistry, particularly in mass spectrometry. Molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. In contrast, the exact mass is the mass of a molecule calculated using the monoisotopic mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the exact mass is the key parameter for elemental composition determination.
Section 2: Analytical Characterization by Mass Spectrometry
Mass spectrometry is an indispensable technique for the structural elucidation and confirmation of synthetic compounds like 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, confirming the presence of specific structural motifs.[4][5]
Principles of Mass Spectrometry for Imidazole Derivatives
In mass spectrometry, the analyte is first ionized and then separated based on its mass-to-charge ratio (m/z). For imidazole derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule, often as the protonated species [M+H]+.[6][7] The fragmentation of substituted imidazoles typically involves the cleavage of the imidazole ring and the loss of small neutral molecules.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
The following protocol outlines a general procedure for the analysis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Objective: To confirm the elemental composition and determine the exact mass of the target compound.
Materials:
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1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
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Formic acid (for mobile phase acidification)
-
High-resolution mass spectrometer with ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to facilitate the formation of the protonated molecule [M+H]+.
-
Mass Range: Scan from m/z 50 to 500 to ensure the detection of the parent ion and potential fragments.
-
Capillary Voltage: Typically set between 3.0 and 4.5 kV.
-
Source Temperature: Optimized based on the instrument, usually between 100 and 150 °C.
-
Gas Flow Rates: Nebulizer and drying gas flows should be optimized for stable ion generation.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the full scan mass spectrum. The expected m/z for the protonated free base [C7H11ClN2 + H]+ is approximately 159.0684.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule.
-
Compare the experimentally measured exact mass with the theoretically calculated exact mass. A mass accuracy of less than 5 ppm is generally expected for confirmation of the elemental composition.
-
Analyze the isotopic pattern of the molecular ion. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
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Section 3: Workflow and Data Interpretation
The following diagram illustrates the general workflow for the characterization of 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride.
Caption: Workflow for the mass spectrometric analysis.
Section 4: Conclusion
This technical guide provides essential physicochemical data for 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride, with a focus on its molecular weight and exact mass. The outlined mass spectrometry protocol offers a robust method for the analytical confirmation of this compound, which is crucial for its application in research and drug development. Adherence to rigorous analytical practices ensures the quality and reliability of experimental data.
References
-
Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry, vol. 20, no. 8, 1967, pp. 1613-1624. [Link][4]
-
ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link][5]
-
PubChemLite. 1-(2-chloroethyl)-2-ethyl-1h-imidazole. [Link][3]
-
Sterling, S. A., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Analytical Chemistry, vol. 91, no. 22, 2019, pp. 14297-14305. [Link][6]
-
National Center for Biotechnology Information. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride | 1158269-27-2 [sigmaaldrich.com]
- 3. PubChemLite - 1-(2-chloroethyl)-2-ethyl-1h-imidazole (C7H11ClN2) [pubchemlite.lcsb.uni.lu]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
